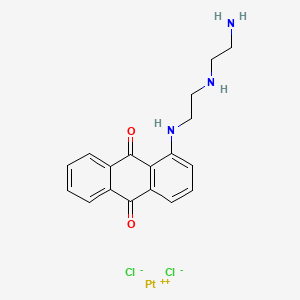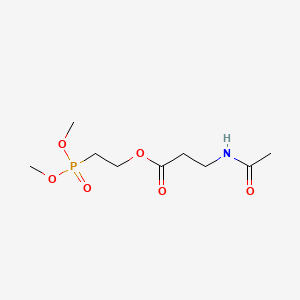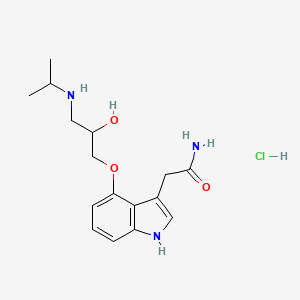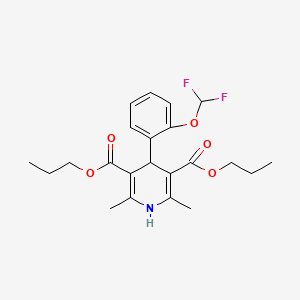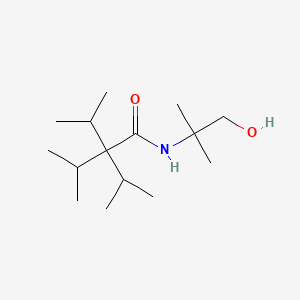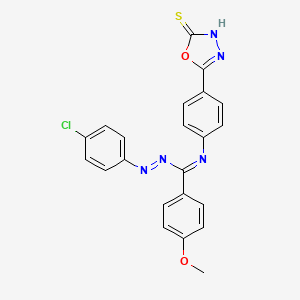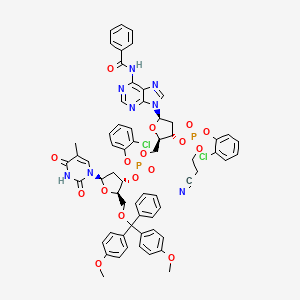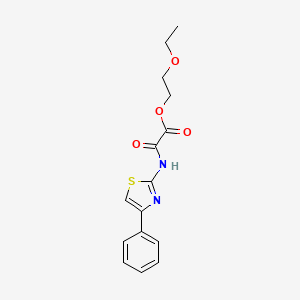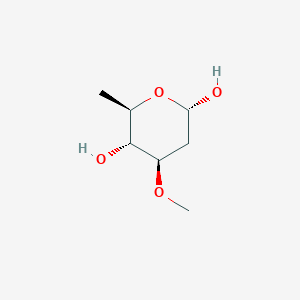
alpha-D-Oleandropyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Oleandropyranose: is a cyclic form of a sugar molecule, specifically a pyranose, which is a six-membered ring structure. This compound is a derivative of oleandrose, a deoxy sugar commonly found in nature. Pyranoses are significant in biochemistry due to their role in the structure and function of various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Oleandropyranose typically involves the selective acetylation of D-glucose. The process includes the use of acetic anhydride and a catalyst such as perchloric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired anomeric form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Oleandropyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Alpha-D-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antiviral or anticancer agent.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of alpha-D-Oleandropyranose involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its binding to these targets, altering their activity and leading to various biological outcomes .
Comparación Con Compuestos Similares
Alpha-D-Oleandropyranose can be compared to other similar compounds such as:
Alpha-D-Quinovopyranose: Another pyranose form with similar structural features but different biological activities.
Alpha-D-Xylopyranose: A related sugar with distinct chemical properties and applications.
Beta-D-Oleandropyranose: The beta anomer of oleandropyranose, differing in the orientation of the hydroxyl group at the anomeric carbon .
Propiedades
Número CAS |
99437-07-7 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2S,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1 |
Clave InChI |
DBDJCJKVEBFXHG-MVIOUDGNSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](C[C@H](O1)O)OC)O |
SMILES canónico |
CC1C(C(CC(O1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)


